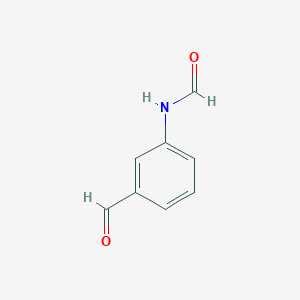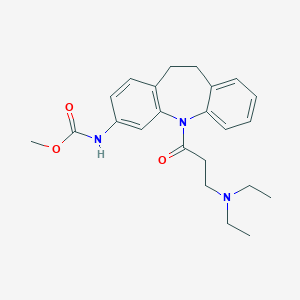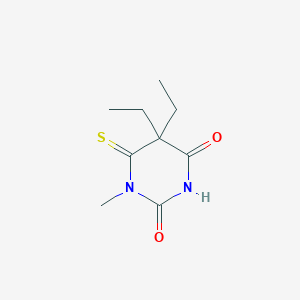
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione, also known as Metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the plant.
Mécanisme D'action
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione inhibits the biosynthesis of fatty acids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis.
Effets Biochimiques Et Physiologiques
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and can persist in the environment for a long time. 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can also cause skin irritation and eye damage in humans.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a useful tool for studying the effects of herbicides on the environment. However, its persistence in the environment and potential toxicity to aquatic organisms limit its use in certain experiments.
Orientations Futures
1. Investigating the potential use of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione in the treatment of cancer and other diseases.
2. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on soil microorganisms and the soil ecosystem.
3. Developing new formulations of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione that are more environmentally friendly.
4. Investigating the potential of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione as a tool for studying the biosynthesis of fatty acids in plants.
5. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on non-target organisms in the environment.
Méthodes De Synthèse
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can be synthesized by reacting 2-ethyl-6-methylpyridine with thionyl chloride to form 2-ethyl-6-methylpyridine-3-thionyl chloride. This intermediate is then reacted with ethyl oxalyl chloride to form 5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione.
Applications De Recherche Scientifique
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of cancer and other diseases. Studies have shown that 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propriétés
Numéro CAS |
60023-99-6 |
|---|---|
Nom du produit |
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(13)11(3)7(9)14/h4-5H2,1-3H3,(H,10,12,13) |
Clé InChI |
YLNGDSWSXGRCSU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



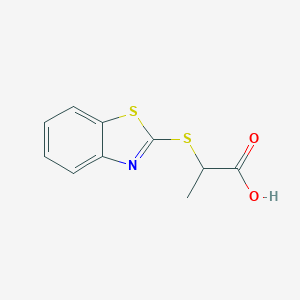
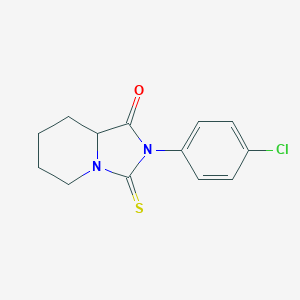
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

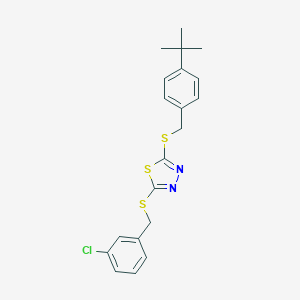

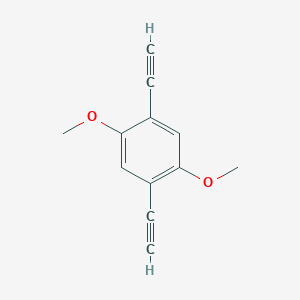
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
